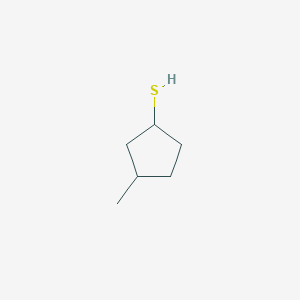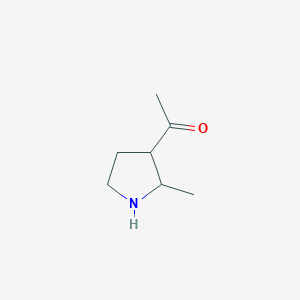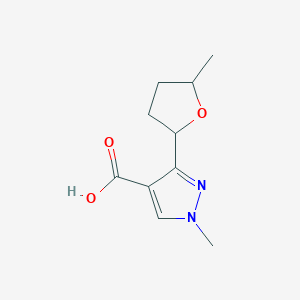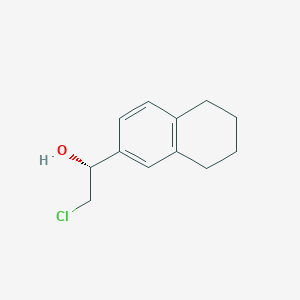![molecular formula C5H12Cl2N2 B13159136 1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride can be synthesized through organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones . This method affords products in high yield and enantiomeric ratio. Further modification of these products delivers natural product scaffolds, including diazabicyclo[2.2.1]heptane .
Industrial Production Methods
The industrial production methods for this compound are not extensively documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include enones, triketopiperazines, and various oxidizing and reducing agents . The reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions include natural product-like scaffolds such as prolinamide and harmicine .
Scientific Research Applications
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,7-Diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in various chemical reactions, facilitating the formation of desired products through its unique structural properties . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: This compound is similar in structure and is used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives.
Prolinamide: Another compound with a similar scaffold, used in various chemical reactions.
Harmicine: A natural product-like structure derived from similar synthetic routes.
Uniqueness
1,7-Diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its specific structural properties and its ability to act as a catalyst in asymmetric catalysis reactions. Its high yield and enantiomeric ratio in synthetic reactions make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H12Cl2N2 |
|---|---|
Molecular Weight |
171.07 g/mol |
IUPAC Name |
1,7-diazabicyclo[2.2.1]heptane;dihydrochloride |
InChI |
InChI=1S/C5H10N2.2ClH/c1-3-7-4-2-5(1)6-7;;/h5-6H,1-4H2;2*1H |
InChI Key |
OQGPQFTYFNLBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)
![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)



![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)
![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)

![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)



![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)

